molecular formula C12H15NO B1454031 1-(1-Phenylethyl)pyrrolidin-3-one CAS No. 1086384-99-7

1-(1-Phenylethyl)pyrrolidin-3-one

Cat. No. B1454031
M. Wt: 189.25 g/mol
InChI Key: BZZUUBALEPRFAN-UHFFFAOYSA-N
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Description

1-(1-Phenylethyl)pyrrolidin-3-one is a chemical compound with the molecular formula C12H15NO . It has a molecular weight of 189.26 . The IUPAC name for this compound is 1-(1-phenylethyl)-3-pyrrolidinone .


Synthesis Analysis

The synthesis of pyrrolidin-3-one type compounds like 1-(1-Phenylethyl)pyrrolidin-3-one can be achieved via reductive amination of carbonyl compounds . The synthetic strategies used can be categorized into two: (1) ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or (2) functionalization of preformed pyrrolidine rings, e.g., proline derivatives .


Molecular Structure Analysis

The InChI code for 1-(1-Phenylethyl)pyrrolidin-3-one is 1S/C12H15NO/c1-10(11-5-3-2-4-6-11)13-8-7-12(14)9-13/h2-6,10H,7-9H2,1H3 . This indicates the specific arrangement of atoms in the molecule.


Chemical Reactions Analysis

Pyrrolidine compounds, including 1-(1-Phenylethyl)pyrrolidin-3-one, can undergo various chemical reactions. One classical method for the preparation of five-membered heterocycles like pyrrolidines is the 1,3-dipolar cycloaddition reaction between nitrogen-based 1,3-dipole azomethine ylides with alkenyl dipolarophiles .


Physical And Chemical Properties Analysis

1-(1-Phenylethyl)pyrrolidin-3-one is a liquid at room temperature .

Scientific Research Applications

Pyrrolidine compounds, including 1-(1-Phenylethyl)pyrrolidin-3-one, are widely used in drug discovery . They serve as versatile scaffolds for creating novel biologically active compounds . The pyrrolidine ring, a five-membered nitrogen heterocycle, is particularly interesting due to its contribution to the stereochemistry of the molecule and the increased three-dimensional coverage due to the non-planarity of the ring .

These compounds are used in the development of clinically active drugs, many of which contain nitrogen . The introduction of heteroatomic fragments in these molecules is a strategic choice, as they are useful tools for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates .

Pyrrolidine compounds, including 1-(1-Phenylethyl)pyrrolidin-3-one, are widely used in drug discovery . They serve as versatile scaffolds for creating novel biologically active compounds . The pyrrolidine ring, a five-membered nitrogen heterocycle, is particularly interesting due to its contribution to the stereochemistry of the molecule and the increased three-dimensional coverage due to the non-planarity of the ring .

These compounds are used in the development of clinically active drugs, many of which contain nitrogen . The introduction of heteroatomic fragments in these molecules is a strategic choice, as they are useful tools for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates .

Pyrrolidine compounds, including 1-(1-Phenylethyl)pyrrolidin-3-one, are widely used in drug discovery . They serve as versatile scaffolds for creating novel biologically active compounds . The pyrrolidine ring, a five-membered nitrogen heterocycle, is particularly interesting due to its contribution to the stereochemistry of the molecule and the increased three-dimensional coverage due to the non-planarity of the ring .

These compounds are used in the development of clinically active drugs, many of which contain nitrogen . The introduction of heteroatomic fragments in these molecules is a strategic choice, as they are useful tools for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates .

Safety And Hazards

The safety information for 1-(1-Phenylethyl)pyrrolidin-3-one includes several hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards related to harmful ingestion, skin irritation, eye irritation, and respiratory irritation .

Future Directions

The pyrrolidine ring, a key feature of 1-(1-Phenylethyl)pyrrolidin-3-one, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The future of this compound lies in the design of new pyrrolidine compounds with different biological profiles . The stereogenicity of carbons in the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

properties

IUPAC Name

1-(1-phenylethyl)pyrrolidin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c1-10(11-5-3-2-4-6-11)13-8-7-12(14)9-13/h2-6,10H,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZZUUBALEPRFAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N2CCC(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Phenylethyl)pyrrolidin-3-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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